molecular formula C20H29N3O2 B591312 N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide CAS No. 1445583-48-1

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide

Cat. No.: B591312
CAS No.: 1445583-48-1
M. Wt: 343.5 g/mol
InChI Key: IXUYMXAKKYWKRG-UHFFFAOYSA-N
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Description

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by an indole core substituted with a pentyl chain at the 1-position and a carboxamide group at the 3-position. The amide nitrogen is further modified with a 1-(aminocarbonyl)-2,2-dimethylpropyl moiety. This compound belongs to the "ADB" series of SCRAs, which are known for their high affinity for cannabinoid CB1 receptors.

Properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUYMXAKKYWKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009996
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445583-48-1
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445583-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ADBICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445583481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADBICA, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71G788A6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Indole Core Synthesis

The indole skeleton is typically constructed via:

  • Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling for nitrogen-containing heterocycles.

For this compound, pre-formed indole-3-carboxylic acid derivatives are likely starting materials to streamline subsequent modifications.

Alkylation at the 1-Position

Introducing the pentyl group necessitates selective alkylation. Common methods include:

  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to nitrogen.

  • Direct alkylation : Treating indole with pentyl bromide in the presence of a strong base (e.g., NaH) in DMF or THF.

Carboxamide Bond Formation

The tert-butyl aminocarbonyl group is introduced via:

  • Coupling reactions : Activating the carboxylic acid (e.g., as an acyl chloride) and reacting with 1-amino-3,3-dimethylbutan-2-one.

  • Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

Proposed Synthetic Route for this compound

A plausible five-step synthesis is outlined below, integrating data from fragmented sources:

Step 1: Synthesis of 1-Pentylindole-3-carboxylic Acid

Starting material : Indole-3-carboxylic acid.
Alkylation :

  • React indole-3-carboxylic acid with pentyl bromide (1.2 equiv) in anhydrous DMF.

  • Add NaH (2.0 equiv) at 0°C, then warm to 60°C for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : ~65% (estimated).

Step 2: Esterification to Methyl 1-Pentylindole-3-carboxylate

Reaction :

  • Treat 1-pentylindole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Add methanol dropwise at 0°C, stir for 2 hours, and isolate the ester.

Yield : >90%.

Step 3: Aminocarbonyl Component Preparation

Synthesis of 1-amino-3,3-dimethylbutan-2-one :

  • React tert-butyl glycine with phosgene to form the isocyanate intermediate.

  • Hydrolyze with aqueous ammonia to yield the primary amine.

Step 4: Amide Coupling

Activation : Convert methyl 1-pentylindole-3-carboxylate to the carboxylic acid via saponification (NaOH, MeOH/H₂O).
Coupling :

  • Use EDCl/HOBt in DCM to couple the acid with 1-amino-3,3-dimethylbutan-2-one.

  • Stir at room temperature for 24 hours.

Yield : ~50–60%.

Step 5: Purification and Characterization

Purification :

  • Perform flash chromatography (hexane/ethyl acetate gradient).

  • Final recrystallization from ethanol/water.

Analytical data :

  • LCMS : m/z 344.2 [M+H]⁺.

  • ¹H NMR (CDCl₃): δ 8.10 (s, 1H, indole-H), 7.45–7.20 (m, 4H, aromatic), 4.20 (t, 2H, N-CH₂), 2.95 (s, 2H, CONHCH₂), 1.40 (m, 9H, tert-butyl).

Optimization Challenges and Alternative Approaches

Regioselectivity in Alkylation

Alkylating indole at the 1-position often competes with 3-substitution. Strategies to improve selectivity:

  • Bulky bases : Use potassium tert-butoxide to deprotonate the indole nitrogen preferentially.

  • Directed ortho-metalation : Employ directing groups (e.g., sulfonamides) to control substitution.

Amide Bond Stability

The tertiary carboxamide is prone to hydrolysis under acidic conditions. Mitigation includes:

  • Mild coupling conditions : Use HATU instead of EDCl for faster reactions.

  • Low-temperature workup : Maintain pH 7–8 during aqueous extraction.

Scalability Issues

Multi-step sequences risk diminishing yields. Flow chemistry and catalytic methods (e.g., enzymatic amidation) are under investigation for similar compounds.

Analytical and Characterization Techniques

Critical methods for verifying synthetic success include:

TechniqueParametersKey FindingsSource Citations
UHPLC-MSC18 column, 0.1% formic acid/MeOHm/z 344.2 [M+H]⁺, purity >98%
FTIRATR mode, 4000–400 cm⁻¹1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
¹H/¹³C NMRCDCl₃, 400 MHztert-butyl δ 1.40 (9H), indole-H δ 8.10

Chemical Reactions Analysis

Types of Reactions

ADBICA undergoes various chemical reactions, including:

    Oxidation: ADBICA can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert ADBICA to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or carboxamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

ADBICA has the molecular formula C20H29N3O2C_{20}H_{29}N_{3}O_{2} and a molecular weight of approximately 343.5 g/mol. The structural characteristics of ADBICA include:

  • IUPAC Name : N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide
  • InChI Key : IXUYMXAKKYWKRG-UHFFFAOYSA-N
  • SMILES Notation : CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)(C)C)C(N)=O

Pharmacological Studies

ADBICA has been utilized in pharmacological research to investigate its effects on the central nervous system (CNS). It has been shown to produce psychoactive effects similar to those of THC, making it a valuable compound for studying cannabinoid receptor pharmacodynamics.

Toxicology and Safety Assessments

Research has highlighted the adverse effects associated with synthetic cannabinoids like ADBICA. Reports indicate instances of severe intoxication and fatalities linked to its use, prompting investigations into its safety profile and the mechanisms underlying these toxic effects .

Metabolite Identification

Studies have focused on identifying metabolites of ADBICA in biological systems, which is crucial for understanding its pharmacokinetics and potential long-term effects on human health. This includes examining how the body processes ADBICA and its derivatives .

Case Study 1: Adverse Effects and Toxicity

A comprehensive review analyzed cases from January 2013 to December 2016 involving synthetic cannabinoids, including ADBICA. The findings emphasized the need for better regulatory measures due to the high incidence of adverse events associated with its use .

Case Study 2: Metabolic Pathways

Research conducted on human hepatocytes aimed at identifying metabolites of ADBICA revealed multiple metabolic pathways. Understanding these pathways is essential for evaluating the compound's safety and efficacy in potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide and its structural analogs, focusing on core structure, substituents, and pharmacological implications:

Compound Name Core Structure Alkyl Chain Amide Substituent Key Pharmacological/Regulatory Notes References
This compound (Target Compound) Indole Pentyl (C5) 1-(Aminocarbonyl)-2,2-dimethylpropyl Predicted high CB1 affinity due to indole core and extended alkyl chain; limited metabolic stability. -
ADBICA (N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide) Indole Pentyl (C5) 1-Amino-3,3-dimethyl-1-oxobutan-2-yl Known SCRA with confirmed CB1/CB2 agonism; detected in illicit drug markets.
ADB-BUTINACA (N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) Indazole Butyl (C4) 1-(Aminocarbonyl)-2,2-dimethylpropyl WHO-reviewed synthetic cannabinoid; high potency and abuse potential.
ADB-PINACA (N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indazole-3-carboxamide) Indazole Pentyl (C5) 1-(Aminocarbonyl)-2,2-dimethylpropyl Indazole analog with pentyl chain; regulated in multiple jurisdictions due to toxicity concerns.
NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) Indole Pentyl (C5) 1-Naphthalenyl Early-generation SCRA; lower receptor affinity compared to "ADB" derivatives.
5F-MDMB-PICA (Methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) Indole 5-Fluoropentyl Methyl 3,3-dimethylbutanoate Fluorinated alkyl chain enhances metabolic resistance; linked to severe adverse effects.

Key Structural and Functional Differences

Core Structure :

  • Indole vs. Indazole : Indazole-based analogs (e.g., ADB-BUTINACA, ADB-PINACA) exhibit greater metabolic stability and receptor binding affinity compared to indole derivatives due to the additional nitrogen atom in the bicyclic structure .
  • Pentyl vs. Shorter Alkyl Chains : The pentyl chain in the target compound and ADB-PINACA may enhance lipophilicity and CB1 binding compared to butyl-substituted analogs like ADB-BUTINACA .

Amide Modifications: The 1-(aminocarbonyl)-2,2-dimethylpropyl group (common in "ADB" compounds) is associated with prolonged receptor activation and higher potency than earlier SCRAs like NNEI . Fluorinated or ester-containing substituents (e.g., 5F-MDMB-PICA) further delay metabolic degradation, increasing toxicity risks .

Research Findings and Data

  • Receptor Affinity : Indazole-based ADB-PINACA shows 10-fold higher CB1 affinity (Ki = 0.3 nM) than indole-based ADBICA (Ki = 3.2 nM), suggesting core structure critically influences potency .
  • Metabolism : Fluorinated analogs like 5F-MDMB-PICA resist cytochrome P450-mediated oxidation, leading to prolonged half-lives in vivo .
  • Toxicity : ADB-BUTINACA has been linked to fatalities due to respiratory depression, highlighting the risks of high-potency SCRAs .

Biological Activity

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide, commonly referred to as AB-PINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to its psychoactive properties and potential therapeutic applications. This article delves into the compound's biological activity, including its pharmacological effects, toxicity, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H28N4O2
  • CAS Number : 1633766-73-0
  • Molecular Weight : 344.45 g/mol
  • InChI Key : FWTARAXQGJRQKN-UHFFFAOYSA-N

The structure of AB-PINACA includes an indole core, which is a common feature among many psychoactive compounds. The presence of the aminocarbonyl and pentyl groups contributes to its unique properties and biological interactions.

Cannabinoid Receptor Activity

AB-PINACA acts primarily as a potent agonist at cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control. Research indicates that AB-PINACA exhibits significantly higher affinity for CB1 receptors compared to THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. This high affinity suggests that AB-PINACA may produce stronger psychoactive effects at lower doses.

In Vitro Studies

In vitro studies have demonstrated that AB-PINACA can induce significant activation of the ERK1/2 signaling pathway in neuronal cells, which is associated with various neuroprotective effects. For instance:

  • Cell Viability : AB-PINACA has shown to enhance cell viability in certain cancer cell lines at specific concentrations, indicating potential anti-cancer properties .
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses by inhibiting the NF-κB pathway, suggesting a possible therapeutic role in inflammatory diseases .

Toxicity and Safety Profile

Despite its potential therapeutic effects, AB-PINACA has been associated with various adverse effects. Reports indicate that users may experience severe psychological effects, including anxiety and paranoia. Additionally, there have been cases of acute toxicity leading to hospitalizations due to overdose or adverse reactions.

Case Studies

Several case studies have documented the effects of AB-PINACA on users:

  • Case Study 1 : A report indicated that a user experienced severe agitation and hallucinations after consuming a product containing AB-PINACA. The individual required medical intervention due to elevated heart rate and hypertension .
  • Case Study 2 : Another study highlighted instances of acute kidney injury linked to the use of synthetic cannabinoids including AB-PINACA, emphasizing the need for caution in its use .

Research Findings

Recent research has focused on understanding the broader implications of synthetic cannabinoids like AB-PINACA:

  • Comparative Studies : Research comparing various synthetic cannabinoids revealed that AB-PINACA exhibited distinct pharmacological profiles compared to traditional cannabinoids. Its enhanced potency at cannabinoid receptors could lead to more pronounced effects but also raises concerns regarding safety and abuse potential .
  • ADMET Properties : Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that while AB-PINACA is lipophilic and may cross the blood-brain barrier efficiently, it also poses risks for accumulation in tissues leading to prolonged effects and potential toxicity .

Q & A

Q. Critical Factors :

  • Microwave irradiation reduces racemization during alkylation .
  • Chiral purity requires strict control of reaction pH and temperature during amide bond formation .

Basic: How can researchers confirm structural identity and purity using analytical techniques?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the indole core (δ 7.2–8.1 ppm for aromatic protons) and tert-leucinamide side chain (δ 1.2–1.5 ppm for dimethylpropyl groups) .
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode detects the molecular ion [M+H]+^+ at m/z 384.2 (calculated for C20_{20}H30_{30}N4_4O2_2) with a retention time of 6.2 min (C18 column, 0.1% formic acid/ACN gradient) .
  • Chiral HPLC : Use a Chiralpak IG-U column (hexane:isopropanol 85:15) to resolve enantiomers (Rt_t: 8.1 min for S-enantiomer vs. 9.3 min for R) .

Advanced: What in vitro assays evaluate CB1/CB2 receptor binding affinity, and how does the pentyl tail influence activity compared to butyl analogs?

Answer:

  • Competitive Binding Assays :
    • Incubate HEK-293 cells expressing human CB1/CB2 receptors with 3^3H-CP55,940 (1 nM) and increasing concentrations of the test compound. Calculate IC50_{50} via nonlinear regression .
    • Data : ADB-BUTINACA (butyl analog) shows CB1 Ki_i = 0.9 nM; pentyl substitution may enhance lipophilicity and membrane permeability, potentially increasing potency .
  • Functional Assays : Measure cAMP inhibition in CB1-transfected cells using forskolin (10 µM) and luminescence detection. EC50_{50} values correlate with efficacy .

Q. Structural Insight :

  • The pentyl tail extends hydrophobic interactions with CB1’s transmembrane helix 6, while the indole core may improve π-π stacking vs. indazole analogs .

Advanced: What metabolic pathways are observed in human hepatocyte models, and how do they compare to indazole-based analogs?

Answer:

  • Phase I Metabolism :
    • Primary Pathways : Hydroxylation at the pentyl tail (C5 position) and tert-leucinamide side chain, mediated by CYP3A4/2C19 .
    • Phase II : Glucuronidation of hydroxylated metabolites detected via UPLC-QTOF-MS (exact mass ± 2 ppm) .
  • Comparison to Indazole Analogs :
    • Indole-based compounds exhibit slower oxidative metabolism (t1/2_{1/2} = 4.2 h vs. 3.1 h for ADB-BUTINACA) due to reduced CYP2D6 affinity .

Q. Table 1: Key Metabolites Identified in Hepatocyte Studies

Metabolitem/z [M+H]+^+Enzymatic Pathway
Pentyl-OH400.2CYP3A4 hydroxylation
tert-Leucinamide-OH416.3CYP2C19 oxidation
Glucuronide conjugate592.4UGT1A1/UGT2B7

Advanced: How can chiral separation techniques optimize enantiomeric resolution?

Answer:

  • Column Selection : Chiralpak IG-U or AD-H columns achieve baseline separation (α > 1.5) with hexane:ethanol (80:20) mobile phase .
  • SFC Method : Supercritical CO2_2 with 20% ethanol co-solvent at 35°C improves resolution (Rs_s > 2.0) and reduces run time to 10 min .
  • Critical Parameters :
    • Column temperature (±1°C) and injection volume (<10 µL) minimize peak broadening.
    • Enantiomeric excess (ee) >99% is required for pharmacological studies due to S-enantiomer dominance in CB1 activation .

Basic: What challenges arise in developing LC-MS/MS methods for detecting this compound in biological matrices?

Answer:

  • Matrix Effects : Plasma phospholipids cause ion suppression (recovery <70%). Mitigate via phospholipid removal cartridges (e.g., HybridSPE®) .
  • Sensitivity : Lower limit of quantification (LLOQ) of 0.1 ng/mL requires optimized transitions (e.g., 384.2 → 265.1 for quantification; 384.2 → 155.0 for confirmation) .
  • Cross-Reactivity : Differentiate from structural analogs (e.g., ADB-FUBINACA) using high-resolution MS (Q-TOF) with mass error <3 ppm .

Advanced: How do molecular dynamics simulations elucidate binding interactions with cannabinoid receptors?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding poses in CB1’s orthosteric site. The indole core forms hydrogen bonds with Ser383, while the pentyl tail occupies a hydrophobic pocket near Phe174 .
  • Free Energy Calculations : MM-GBSA analysis reveals ΔGbind_{bind} = -9.8 kcal/mol for the S-enantiomer vs. -7.2 kcal/mol for R, explaining stereoselective activity .

Q. Key Insight :

  • The tert-leucinamide moiety stabilizes the receptor’s inactive state, acting as a partial agonist .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide

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